molecular formula C₁₅H₂₈O₈ B1150979 9-(α-D-Galactopyranosyloxy)nonanoic Acid

9-(α-D-Galactopyranosyloxy)nonanoic Acid

Cat. No.: B1150979
M. Wt: 336.38
Attention: For research use only. Not for human or veterinary use.
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Description

9-(α-D-Galactopyranosyloxy)nonanoic acid is a glyco-conjugated compound consisting of a nonanoic acid backbone linked to an α-D-galactopyranosyl moiety via an ether bond. Its molecular formula is C₁₅H₂₈O₈, with a molecular weight of 336.38 g/mol (). This compound is structurally characterized by the α-anomeric configuration of the galactose unit, distinguishing it from the more common β-anomer (). It serves as a critical intermediate in glycobiology research, particularly in synthesizing galactose-containing oligosaccharides and studying glycosyltransferase mechanisms ().

Properties

Molecular Formula

C₁₅H₂₈O₈

Molecular Weight

336.38

Synonyms

8-Carboxyoctyl α-D-Galactopyranoside

Origin of Product

United States

Comparison with Similar Compounds

9-(β-D-Galactopyranosyloxy)nonanoic Acid

  • Structural Difference: The β-anomeric configuration of the galactose moiety () versus the α-configuration in the target compound.
  • Functional Impact: The β-anomer is more prevalent in natural glycoconjugates and exhibits higher stability in enzymatic reactions, making it a preferred substrate for glycosyltransferase studies ().
  • Applications: Widely used to synthesize defined oligosaccharides for studies on cell recognition and immune response modulation (). In contrast, the α-anomer is primarily noted as a synthetic byproduct during β-anomer production ().

Nonanoic Acid (Pelargonic Acid)

  • Structural Difference : A simple C9 fatty acid (CH₃(CH₂)₇COOH ) lacking the galactose moiety ().
  • Functional Impact: Nonanoic acid acts as a contact herbicide by disrupting plasma membranes (), whereas the galactose conjugation in the target compound enhances hydrophilicity and redirects its bioactivity toward glycobiological interactions.
  • Applications: Used in agriculture as a herbicide (), contrasting with the glycobiology-focused applications of 9-(α-D-galactopyranosyloxy)nonanoic acid.

Pseudomonic Acid B

  • Structural Difference : A complex antibiotic featuring a tetrahydropyran-epoxy ring system and a branched fatty acid chain ().
  • Functional Impact : Pseudomonic acid B inhibits bacterial isoleucyl-tRNA synthetase, while the target compound’s bioactivity is tied to carbohydrate-protein interactions.
  • Applications : Clinical antibiotic research () versus glycoconjugate synthesis ().

Sialic Acid Derivatives (e.g., 9-O-Acetylneuraminic Acid)

  • Structural Difference: Sialic acids are neuraminic acid derivatives with acetamido and acetyl groups (), contrasting with the galactose-nonanoic acid linkage in the target compound.
  • Functional Impact : Sialic acids mediate cellular recognition and immune evasion in pathogens (), while the target compound’s role is more structural in glycoconjugate synthesis.
  • Applications : Biomarker development and viral pathogenesis studies () versus enzymatic substrate analysis ().

Furan-Modified Nonanoic Acid Derivatives (e.g., 9M5)

  • Structural Difference : Incorporation of a 3-methyl-5-pentylfuran ring () instead of the galactose group.
  • Functional Impact : The aromatic furan ring enhances lipid solubility and alters mass spectrometry fragmentation patterns (), unlike the polar galactose moiety in the target compound.
  • Applications : Used in analytical chemistry as reference standards () rather than biochemical tools.

Data Table: Key Properties of Compared Compounds

Compound Molecular Weight (g/mol) Key Functional Groups Primary Applications
This compound 336.38 α-D-galactopyranosyl, carboxylic acid Glycoconjugate synthesis, enzyme studies
9-(β-D-Galactopyranosyloxy)nonanoic Acid 336.38 β-D-galactopyranosyl, carboxylic acid Oligosaccharide synthesis, immunology
Nonanoic Acid 158.24 Carboxylic acid Herbicides, membrane disruption
Pseudomonic Acid B ~550 (estimated) Epoxy, tetrahydropyran, ester Antibacterial agents
9-O-Acetylneuraminic Acid 350.32 Acetyl, acetamido, carboxylate Biomarkers, viral adhesion
9M5 (Furan derivative) 224.30 3-methyl-5-pentylfuran Mass spectrometry standards

Research Findings and Implications

  • Anomeric Configuration: The α-anomer of 9-(D-galactopyranosyloxy)nonanoic acid is less biologically prevalent than the β-anomer, limiting its direct applications but making it valuable for studying anomer-specific enzyme interactions .
  • Functional Group Influence: The galactose moiety’s polarity enhances solubility in aqueous systems, enabling its use in glycobiology, whereas nonanoic acid’s hydrophobicity drives membrane disruption .
  • Complexity vs. Utility: While pseudomonic acid B and sialic acid derivatives exhibit higher structural complexity and targeted bioactivities, this compound’s simplicity allows modular use in synthesizing tailored glycoconjugates .

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